molecular formula C23H23ClN2O5 B10783569 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate

2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate

Cat. No.: B10783569
M. Wt: 442.9 g/mol
InChI Key: OOHVXDUNWCMZCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate is widely used in scientific research, particularly in the following fields:

    Chemistry: Studying its reactivity and interactions with other chemical compounds.

    Biology: Investigating its effects on biological systems, particularly its role as a ligand for neurotransmitter receptors.

    Medicine: Exploring its potential therapeutic applications, especially in neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine D4 receptors. It acts as a high-affinity ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways in the central nervous system, potentially affecting neurotransmission and receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin hydrochloride
  • 2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin sulfate

Uniqueness

2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate is unique due to its specific maleate salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C23H23ClN2O5

Molecular Weight

442.9 g/mol

IUPAC Name

but-2-enedioic acid;1-(3-chlorobenzo[b][1]benzoxepin-5-yl)-4-methylpiperazine

InChI

InChI=1S/C19H19ClN2O.C4H4O4/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;5-3(6)1-2-4(7)8/h2-7,12-13H,8-11H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

OOHVXDUNWCMZCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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